Tetrahydrouridine is a synthetic pyrimidine nucleoside analog. [] It functions as a potent and specific inhibitor of the enzyme cytidine deaminase (CDA). [] This enzyme plays a crucial role in the pyrimidine salvage pathway, responsible for catalyzing the deamination of cytidine and deoxycytidine nucleosides into uridine and deoxyuridine, respectively. [, , ] Tetrahydrouridine's role in scientific research stems from its ability to inhibit CDA, making it a valuable tool in studying various biological processes and enhancing the efficacy of cytidine analog drugs.
Chemical Reactions Analysis
Tetrahydrouridine itself does not undergo significant chemical reactions relevant to its primary function as a CDA inhibitor. Its main role involves binding to and inhibiting CDA, preventing the enzyme from catalyzing the deamination of cytidine and deoxycytidine. [, , ]
Mechanism of Action
Tetrahydrouridine acts as a potent competitive inhibitor of cytidine deaminase (CDA). [, , , ] It binds to the active site of CDA, preventing the enzyme from binding to and deaminating its natural substrates, cytidine and deoxycytidine. [, ] This inhibition leads to increased intracellular levels of cytidine analogs and decreased formation of their inactive uridine counterparts. [, , ] The increased availability of cytidine analogs enhances their therapeutic effects, particularly in cancer treatment where they act as antimetabolites. [, , , , , , , , , ]
Applications
Enhancing Chemotherapeutic Efficacy: Tetrahydrouridine significantly enhances the efficacy of cytidine analog drugs used in cancer treatment. [, , , , , , , , , , ] By inhibiting CDA, it increases the bioavailability and half-life of these drugs, allowing for lower effective doses and potentially reducing toxicity. [, , , , , , , , , , ] This approach has shown promise in treating various cancers, including leukemia, lymphoma, and pancreatic cancer. [, , , , , , , , , , ]
Investigating Cellular Processes: Researchers use tetrahydrouridine to study cellular processes involving cytidine and deoxycytidine metabolism. [, , , ] By modulating CDA activity, they can investigate the roles of these nucleosides in DNA synthesis, gene expression, and cell signaling pathways.
Studying Drug Metabolism: Tetrahydrouridine serves as a tool for understanding drug metabolism pathways. [, , , , , ] It helps elucidate how CDA contributes to the breakdown of cytidine analog drugs and explore strategies to overcome drug resistance mechanisms.
Related Compounds
Relevance: Decitabine's rapid degradation by CDA makes co-administration with a CDA inhibitor like Tetrahydrouridine crucial for enhancing its therapeutic efficacy. [] This combination allows for extended decitabine exposure, crucial for its S-phase-specific mechanism of action in depleting DNMT1. []
Cytosine Arabinoside (Ara-C, Cytarabine)
Compound Description: Cytarabine, a cytidine analog, is an anti-cancer chemotherapy drug used primarily in the treatment of leukemias. [] It requires phosphorylation to ara-CTP, its active form, which then inhibits DNA polymerase. [] Similar to decitabine, ara-C is rapidly inactivated by CDA. []
Relevance: Similar to decitabine, Tetrahydrouridine enhances ara-C's therapeutic effect by inhibiting CDA, leading to increased plasma levels and half-life of ara-C. [] This combination allows for lower ara-C doses to achieve similar therapeutic effects, minimizing toxicity. []
5-Fluorodeoxycytidine (FdCyd)
Compound Description: FdCyd, a fluoropyrimidine nucleoside, is a potent inhibitor of DNA methylation. [] It exhibits better aqueous stability compared to decitabine or azacytidine. [] Like other cytidine analogs, its efficacy is limited by CDA-mediated degradation. []
Relevance: Co-administration of Tetrahydrouridine with FdCyd improves its oral bioavailability and increases its exposure time, enhancing its therapeutic potential. [] This combination promotes tumor-selective incorporation of FdCyd and its metabolites into DNA and RNA, leading to greater antitumor efficacy. [, ]
5-Azacytidine (AzaC)
Compound Description: AzaC, a nucleoside analog, is incorporated into DNA and RNA, where it inhibits DNA methyltransferases, ultimately leading to reduced DNA methylation. [] It's used in the treatment of myelodysplastic syndromes. []
Relevance: Similar to decitabine, Tetrahydrouridine enhances the therapeutic effectiveness of AzaC by inhibiting its deamination. [] This co-administration allows for a significant reduction in the required dosage of AzaC to achieve maximum HbF elevation. []
Gemcitabine (2′,2′-Difluoro-2′-Deoxycytidine)
Compound Description: Gemcitabine is a nucleoside analog used in chemotherapy for various solid tumors. [, , ] Its effectiveness is compromised by rapid inactivation by cytidine deaminase (CD). [, ]
Relevance: Co-administration of Tetrahydrouridine, a potent CD inhibitor, with gemcitabine significantly improves the oral bioavailability and reduces the rapid elimination of gemcitabine. [, ] This strategy allows for potential oral administration of gemcitabine, simplifying treatment and widening therapeutic options. []
5-Fluoro-2'-deoxyuridine (FdUrd)
Compound Description: FdUrd is a fluoropyrimidine drug that acts as an antimetabolite, inhibiting thymidylate synthase. [] It is used in the treatment of various cancers. []
Relevance: While both are fluoropyrimidine analogs, FdUrd is a direct downstream metabolite of FdCyd. [] The research highlights that Tetrahydrouridine, when co-administered with FdCyd, leads to a more tumor-selective accumulation of FdUrd's active metabolite (FdUMP) compared to administering FdUrd directly. [, ]
Compound Description: FIAC is a potent antiviral agent, particularly against herpes simplex virus, and also exhibits in vitro antitumor activity. [] It is readily deaminated to 2′-fluoro-5-iodo-1-β-d-arabinofuranosyluracil (FIAU) by cytidine deaminase. []
Relevance: This research demonstrates that, similar to its effects on ara-C, Tetrahydrouridine can inhibit the deamination of FIAC in vivo, resulting in higher plasma levels of FIAC. [] This suggests a potential application for enhancing the efficacy of FIAC-based therapies.
Compound Description: FIAU is the deaminated metabolite of FIAC, formed by the action of cytidine deaminase. [] Notably, FIAU retains antiviral activity against herpes simplex virus. []
Relevance: The formation of FIAU from FIAC is significantly inhibited by Tetrahydrouridine. [] This suggests that understanding the interplay between FIAC, FIAU, and CDA inhibition by THU is crucial for optimizing the therapeutic efficacy and pharmacokinetics of FIAC. []
2'-Deoxytetrahydrouridine (dH4U)
Compound Description: dH4U is a potent inhibitor of both cytidine deaminase and deoxycytidylate deaminase. [] This dual inhibition makes it a potentially useful agent for enhancing the efficacy of nucleoside analogs that are substrates for these enzymes. []
Relevance: dH4U, as a more potent inhibitor of deoxycytidylate deaminase compared to Tetrahydrouridine, results in a more pronounced increase in the incorporation of FdCyd into DNA. [] This suggests that dH4U could be a more effective agent for enhancing the efficacy of FdCyd and other similar cytidine analogs. []
3,4,5,6-Tetrahydrouridine triacetate (taTHU)
Compound Description: taTHU is a lipophilic prodrug of Tetrahydrouridine designed to improve oral bioavailability. [] It is metabolized to THU in vivo, where it inhibits cytidine deaminase and enhances the effectiveness of cytidine analog drugs. []
Relevance: taTHU demonstrates improved oral bioavailability compared to Tetrahydrouridine, offering a potential solution to the limitations of THU's low bioavailability. [] This prodrug strategy might facilitate more effective clinical use of THU in combination with cytidine analogs. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Tedizolid phosphate is a novel antibacterial prodrug with potent activity against Gram-positive pathogens. In vitro and in vivo studies demonstrated that the prodrug is rapidly converted by nonspecific phosphatases to the biologically active moiety tedizolid. Tedizolid phosphate is a next-generation oxazolidinone with activity against both methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus spp. Tedizolid has consistently shown potency advantages over linezolid against Gram-positive microorganisms including those with reduced susceptibility to linezolid. Of particular significance, minimum inhibitory concentrations of tedizolid appear to be largely unaffected by the chloramphenicol-florfenicol resistance (cfr) gene, which has been implicated in a number of published linezolid-resistant organism outbreaks.
Tefinostat is under investigation in clinical trial NCT02759601 (Dose Escalation Trial of Tefinostat for Cancer Associated Inflamation in Hepatocellular Carcinoma (HCC)). Tefinostat is a hydroxamic acid-derived histone deacetylase (HDAC) inhibitor with potential antineoplastic activity. Tefinostat inhibits HDAC leading to an accumulation of highly acetylated histones, which may result in chromatin remodeling, inhibition of tumor oncogene transcription, inhibition of tumor cell division, and the induction of tumor cell apoptosis. HDAC, an enzyme upregulated in many tumor types, deacetylates chromatin histone proteins; this agent may specifically target HDACs in cells of the monocyte-macrophage lineage.
Tedizolid phosphate is a phosphate monoester resulting from the formal condensation of equimolar amounts of phosphoric acid with the hydroxy group of tedizolid. It is a prodrug of tedizolid, used for the treatment of acute bacterial skin infections caused by certain susceptible bacteria, including Staphylococcus aureus (including methicillin-resistant strains (MRSA) and methicillin-susceptible strains), various Streptococcus species, and Enterococcus faecalis. It has a role as an antimicrobial agent, a protein synthesis inhibitor and a prodrug. It is a carbamate ester, an organofluorine compound, an oxazolidinone, a member of pyridines, a member of tetrazoles and a phosphate monoester. Drug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus, vancomycin-resistant Enterococcus faecium, and penicillin-resistant Streptococcus penumoniae, represent a massive public health threat. Tedizolid is a member of the oxazolidinone class of antibiotics, which includes the previously approved [linezolid] and is generally effective against multidrug-resistant Gram-positive bacteria. Tedizolid is indicated for the treatment of acute bacterial skin and skin structure infections (ABSSSI) and is generally more effective and more tolerable than [linezolid]. Tedizolid was approved by the FDA on June 20, 2014, for sale by Cubist Pharmaceuticals as tedizolid phosphate (SIVEXTRO®). This product is currently available as both an oral tablet and as a powder for intravenous injection. Tedizolid Phosphate is the phosphate salt form of tedizolid, an antibacterial agent of the oxazolidinone class, that is used for the treatment of acute bacterial skin and skin structure infections caused by certain Gram-positive microorganisms. Upon intravenous administration, tedizolid targets and binds to the 50S subunit of the bacterial ribosome. This inhibits bacterial protein synthesis. See also: Tedizolid (has active moiety).
Tedisamil is a member of the class of diazabicyclononanes that is (1s,5s)-3,7-diazaspiro[bicyclo[3.3.1]nonane-9,1'-cyclopentane] in which the hydrogens at positions 3 and 7 are replaced by cyclopropylmethyl groups. It is a potassium channel blocker and an antiarrhythmic agent currently currently in development for the treatment of atrial fibrillation. It has a role as an anti-arrhythmia drug and a potassium channel blocker. It is an azaspiro compound, a member of cyclopropanes, a member of cyclopentanes and a diazabicyclononane. Tedisamil (planned trade name Pulzium) is an investigational drug for atrial fibrillation and atrial flutter. It is currently being developed by Solvay and is currently under regulatory review by the United States Food and Drug Administration.
GMX1777 is a water-soluble prodrug of the cyanoguanidine compound GMX1778 with potential antineoplastic activity. In vivo, apoptosis inducer GMX1777 is rapidly converted into GMX1778 through hydrolytic cleavage of a carbonate ester bond. Although the exact mechanism of action has yet to be fully elucidated, GMX1778 appears to antagonize nuclear factor-kappa B (NF-kB) transcription, resulting in the induction of tumor cell apoptosis. Teglarinad Chloride is a water-soluble prodrug of a cyanoguanidine compound with potential antineoplastic activity. In vivo, teglarinad chloride is rapidly converted into active drug through hydrolytic cleavage of a carbonate ester bond. Although the exact mechanism of action has yet to be fully elucidated, the active drug appears to antagonize nuclear factor-kappa B (NF-kB) transcription, resulting in the induction of tumor cell apoptosis.